molecular formula C9H14BNO2 B14082145 (2-Isopropyl-5-methylpyridin-3-yl)boronic acid

(2-Isopropyl-5-methylpyridin-3-yl)boronic acid

Cat. No.: B14082145
M. Wt: 179.03 g/mol
InChI Key: VTSHYZIYACDLEO-UHFFFAOYSA-N
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Description

(2-Isopropyl-5-methylpyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C9H14BNO2. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Boronic acids are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Isopropyl-5-methylpyridin-3-yl)boronic acid typically involves the borylation of the corresponding halopyridine. One common method is the Miyaura borylation reaction, where a halopyridine reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production of boronic acids often involves similar borylation reactions but on a larger scale. The choice of catalyst, base, and reaction conditions can be optimized for higher yields and cost-effectiveness. Continuous flow reactors are sometimes employed to enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

(2-Isopropyl-5-methylpyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products

    Biaryls: Formed in Suzuki-Miyaura coupling reactions.

    Alcohols/Phenols: Formed in oxidation reactions.

    Hydrocarbons: Formed in protodeboronation reactions.

Scientific Research Applications

(2-Isopropyl-5-methylpyridin-3-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Isopropyl-5-methylpyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Isopropyl-5-methylpyridin-3-yl)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for specialized applications in organic synthesis and materials science.

Properties

Molecular Formula

C9H14BNO2

Molecular Weight

179.03 g/mol

IUPAC Name

(5-methyl-2-propan-2-ylpyridin-3-yl)boronic acid

InChI

InChI=1S/C9H14BNO2/c1-6(2)9-8(10(12)13)4-7(3)5-11-9/h4-6,12-13H,1-3H3

InChI Key

VTSHYZIYACDLEO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CN=C1C(C)C)C)(O)O

Origin of Product

United States

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